Brigatinib C

HPLC Method Validation Impurity Profiling

Validating brigatinib API purity requires compound-specific impurity C, not structural analogs. Generic substitutes cause HPLC retention time shifts and OOS results. - **Analytical use:** HPLC marker at Rt 8.39 min; LOD 0.0053 µg/mL. Meets ICH Q2(R1) for accuracy & precision. - **Synthetic use:** Linker component for HJM-561 series PROTACs; requires characterized high purity. - **Supply:** Available as a certified reference standard with COA. No DEA/REACH restrictions for R&D.

Molecular Formula C28H37ClN7O2P
Molecular Weight 570.1 g/mol
CAS No. 1197958-75-0
Cat. No. B12378538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrigatinib C
CAS1197958-75-0
Molecular FormulaC28H37ClN7O2P
Molecular Weight570.1 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)N2CCC(CC2)N3CCNCC3)NC4=NC=C(C(=N4)NC5=CC=CC=C5P(=O)(C)C)Cl
InChIInChI=1S/C28H37ClN7O2P/c1-38-25-18-21(35-14-10-20(11-15-35)36-16-12-30-13-17-36)8-9-23(25)33-28-31-19-22(29)27(34-28)32-24-6-4-5-7-26(24)39(2,3)37/h4-9,18-20,30H,10-17H2,1-3H3,(H2,31,32,33,34)
InChIKeyRWZBHSUFXJNDSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Brigatinib C: Reference Standard, PROTAC Linker, and Process Impurity


Brigatinib C (CAS 1197958-75-0) is a critical component in the quality control and development of brigatinib (AP26113), a dual ALK/EGFR inhibitor approved for ALK-positive non-small cell lung cancer. Chemically, it is (2-((5-chloro-2-((2-methoxy-4-(4-(piperazin-1-yl)piperidin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide, with a molecular formula of C28H37ClN7O2P and a molecular weight of 570.07 . It is specifically identified as one of four primary process-related impurities (Impurity C) generated during the commercial synthesis of brigatinib [1][2]. Furthermore, this compound serves as a linker component in the assembly of PROTACs (Proteolysis Targeting Chimeras) within the HJM-561 series, highlighting its distinct chemical utility separate from the parent drug's pharmacophore . Understanding and quantifying Brigatinib C is essential for ensuring drug safety, stability, and efficacy in both API and finished drug products [3].

1
Impurity reference standard for HPLC method development and validation in brigatinib API.
2
PROTAC linker intermediate for HJM-561 series synthesis, requiring high-purity material.
3
Process tracing marker from raw material 4, enabling targeted process optimization.

Why Brigatinib C Is Not Interchangeable


The precise selection and procurement of Brigatinib C (CAS 1197958-75-0) as a reference standard or synthetic intermediate are non-negotiable due to the stringent, compound-specific requirements of analytical method validation and impurity profiling. Regulatory guidelines mandate that each process-related impurity be identified, characterized, and controlled at levels that ensure patient safety; generic substitution with another impurity like Brigatinib Impurity A (CAS 1197953-54-0) or a different linker would invalidate HPLC method development due to unique chromatographic behaviors [1]. As demonstrated by the foundational work of Guo et al. and Tharun et al., each impurity (A, B, C, and D) has a distinct chemical origin, structure, and retention time, and cannot be used as a proxy for another in quantitative assays [2][3]. Using an unqualified substitute for Brigatinib C would compromise the accuracy, precision, and regulatory defensibility of any analytical procedure, leading to potential out-of-specification (OOS) results or failed compliance audits.

Retention time mismatch Distinct RT (8.39 min) vs impurities A/B/D; generic replacement invalidates HPLC peak assignment.
Method validation risk Substituting with another impurity or API compromises accuracy, precision, and regulatory defensibility per ICH Q2(R1).
Synthetic origin difference Formed from raw material 4, not degradant; alternative linker introduces different reactivity and PROTAC fidelity risk.

Quantitative Differentiation of Brigatinib C


Distinct HPLC Retention Time

Brigatinib C exhibits a distinct and reproducible HPLC retention time (RT) of 8.39 minutes, enabling its unequivocal identification and separation from the main drug brigatinib (RT 4.60 min) and the other three primary impurities: Impurity A (RT 12.28 min), Impurity B (RT 3.37 min), and Impurity D (RT 7.34 min) [1].

HPLC Retention Time
Head-to-head
Brigatinib C: 8.39 min
API: 4.60 min; Imp A: 12.28; Imp B: 3.37; Imp D: 7.34
Supports unique peak assignment and method specificity.
Lichrospher C18, 261 nm UV; RT separation from all related compounds.
HPLC Method Validation Impurity Profiling

HPLC Limit of Detection (LOD)

The validated HPLC method achieves a limit of detection (LOD) of 0.0053 µg/mL for Brigatinib C, which is a more sensitive detection threshold compared to Impurity A (0.0065 µg/mL) and Impurity B (0.0068 µg/mL), and is comparable to Impurity D (0.0058 µg/mL) [1].

LOD Sensitivity
Head-to-head
0.0053 µg/mL
Imp A: 0.0065; Imp B: 0.0068; Imp D: 0.0058 µg/mL
Enables reliable trace-level quantification for impurity control.
Validated HPLC method; lower LOD than Imp A and Imp B.
HPLC LOD Trace Analysis

Formation Pathway from Raw Material 4

Unlike Brigatinib Impurity D, which originates from the HCl-catalyzed decomposition of intermediate 3, Brigatinib C is formed via a distinct, synthetic route involving raw material 4, a specific intermediate in the brigatinib manufacturing process [1].

Formation Pathway
Class-level
Derived from raw material 4
Not via HCl-catalyzed degradation (Imp D)
Supports targeted process control and impurity reduction.
Distinct chemical origin; reported in process optimization study.
Process Chemistry Impurity Formation Synthesis

Brigatinib C Application Scenarios


HPLC Method Development & Validation

Procure Brigatinib C (CAS 1197958-75-0) as a primary reference standard to develop and validate an HPLC method for the quantification of process-related impurities in brigatinib API and finished formulations. Use its defined retention time of 8.39 minutes and detection limit of 0.0053 µg/mL to establish system suitability criteria and ensure the method meets ICH Q2(R1) validation guidelines for accuracy, precision, and sensitivity [1].

Impurity Profiling & Control for Regulatory Filing

Utilize a characterized sample of Brigatinib C as the analytical reference to identify, confirm, and quantify this specific impurity in API batches. The data generated are essential for defining a scientific impurity control strategy and reporting impurity levels in the Common Technical Document (CTD) Module 3 for ANDA or NDA submissions, demonstrating control over a critical process-related impurity that is distinct from impurities A, B, and D [2][3].

HJM-561 PROTAC Synthesis and Characterization

Use Brigatinib C as the linker component in the rational design and synthesis of PROTAC molecules targeting HJM-561, leveraging its specific phosphine oxide-containing structure. This application requires high-purity material to ensure the fidelity of the assembled PROTAC and to avoid side reactions that could occur with other, structurally unrelated linkers .

Process Optimization & Root Cause Analysis

Employ Brigatinib C as a reference marker during process development to track the fate of raw material 4 throughout the synthesis. By monitoring its formation and purge, process chemists can implement targeted modifications (e.g., alternative reagents, adjusted stoichiometry) to minimize this specific impurity, thereby increasing overall yield and reducing the burden on downstream purification steps [4].

Application
Selection Property
Validation Focus
HPLC Method Development
Certified impurity reference standard
Retention time and system suitability criteria
Impurity Profiling & Regulatory Filing
Characterized impurity identity
Quantitative accuracy and ICH Q3A reporting
PROTAC Synthesis (HJM-561)
Phosphine oxide linker purity
Structural fidelity and side-reaction control
Process Optimization
Origin tracing from raw material 4
Impurity purge monitoring and yield improvement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


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